3-((Tetrahydro-2H-pyran-4-yl)methoxy)-2-naphthoic acid
Overview
Description
3-((Tetrahydro-2H-pyran-4-yl)methoxy)-2-naphthoic acid is a chemical compound that belongs to the class of organic compounds known as naphthoic acids. These compounds are characterized by the presence of a naphthalene ring system with a carboxylic acid functional group. This particular compound features a tetrahydropyran moiety attached to the naphthoic acid structure via an ether linkage.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-naphthoic acid and tetrahydro-2H-pyran-4-ylmethanol.
Reaction Conditions: The reaction involves the esterification of 2-naphthoic acid with tetrahydro-2H-pyran-4-ylmethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of different substituted naphthoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the naphthoic acid, such as naphthoquinones.
Reduction Products: Naphthalene-2-ol derivatives.
Substitution Products: Substituted naphthoic acids with different functional groups attached to the naphthalene ring.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 3-((Tetrahydro-2H-pyran-4-yl)methoxy)-2-naphthoic acid is used as a probe to study enzyme activities and metabolic pathways. It can also serve as a fluorescent marker for imaging studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-((Tetrahydro-2H-pyran-4-yl)methoxy)-2-naphthoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.
Comparison with Similar Compounds
2-Naphthoic Acid: Similar structure but lacks the tetrahydropyran moiety.
3-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic Acid: Similar structure but with a benzene ring instead of a naphthalene ring.
3-((Tetrahydro-2H-pyran-4-yl)methoxy)phenylacetic Acid: Similar structure but with a phenylacetic acid group instead of a naphthoic acid group.
Uniqueness: The presence of the tetrahydropyran ring in 3-((Tetrahydro-2H-pyran-4-yl)methoxy)-2-naphthoic acid distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-(oxan-4-ylmethoxy)naphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c18-17(19)15-9-13-3-1-2-4-14(13)10-16(15)21-11-12-5-7-20-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKAFPYGUZXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC3=CC=CC=C3C=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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